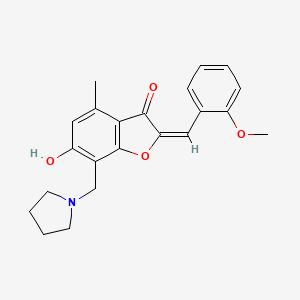
6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the hydroxy, methoxy, and pyrrolidinylmethyl groups through various organic reactions such as alkylation, acylation, and condensation reactions.
Final Assembly: The final step would involve the condensation of the benzofuran core with the methoxybenzylidene group under specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
化学反応の分析
Types of Reactions
6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxybenzylidene group can be reduced to form a methoxybenzyl group.
Substitution: The pyrrolidinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the methoxybenzylidene group would yield a methoxybenzyl group.
科学的研究の応用
Chemistry
In chemistry, 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into this specific compound could reveal similar applications.
Medicine
In medicine, benzofuran derivatives are often explored for their therapeutic potential. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one would depend on its specific biological activity. Generally, compounds like this can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(2-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one: Lacks the hydroxy and pyrrolidinylmethyl groups.
6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Lacks the methoxybenzylidene and pyrrolidinylmethyl groups.
7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one: Lacks the hydroxy, methoxybenzylidene, and methyl groups.
Uniqueness
The uniqueness of 6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
(2E)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H23NO4/c1-14-11-17(24)16(13-23-9-5-6-10-23)22-20(14)21(25)19(27-22)12-15-7-3-4-8-18(15)26-2/h3-4,7-8,11-12,24H,5-6,9-10,13H2,1-2H3/b19-12+ |
InChIキー |
GKKHQRIMMUTCDA-XDHOZWIPSA-N |
異性体SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=CC=C3OC)/O2)CN4CCCC4)O |
正規SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN4CCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)
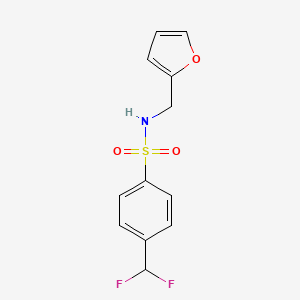
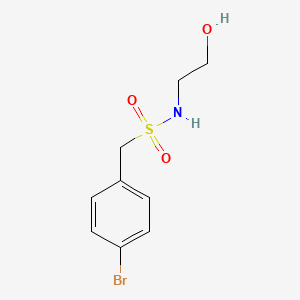
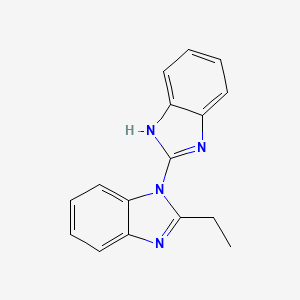
![1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)
![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
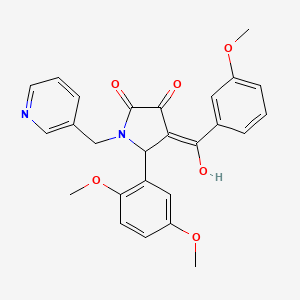
![3-(1-Azepanylmethyl)-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373921.png)
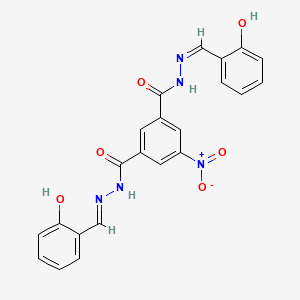
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
